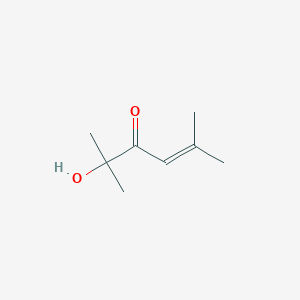

2-Hydroxy-2,5-dimethylhex-4-en-3-one

CAS No.: 53269-78-6

Cat. No.: VC14316119

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53269-78-6 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 2-hydroxy-2,5-dimethylhex-4-en-3-one |

| Standard InChI | InChI=1S/C8H14O2/c1-6(2)5-7(9)8(3,4)10/h5,10H,1-4H3 |

| Standard InChI Key | WVUGWXCPDFBOFK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=O)C(C)(C)O)C |

Introduction

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthetic approaches to related enones often involved aldol condensations or oxidation of secondary alcohols. For example, 2,5-dimethylhex-4-en-3-ol (CAS 60703-31-3), a structural precursor, has been synthesized via Grignard reactions or catalytic hydrogenation . Oxidation of this alcohol using Jones reagent or pyridinium chlorochromate (PCC) could yield the corresponding ketone, though such methods risk over-oxidation or epimerization at the hydroxyl-bearing carbon .

Modern Methodologies

A novel route described in the synthesis of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid derivatives involves stereoselective hydroxylation and ketone protection . While this pathway targets a carboxylic acid derivative, its strategic use of tert-butyldimethylsilyl (TBS) protection for hydroxyl groups could be adapted to synthesize 2-hydroxy-2,5-dimethylhex-4-en-3-one. For instance, selective oxidation of a diol intermediate, followed by deprotection, might yield the target compound without disturbing the enone system .

Challenges in Scale-Up

Key challenges include managing the reactivity of the α,β-unsaturated ketone, which is prone to Michael additions or polymerization under basic conditions. Furthermore, the hydroxyl group at C2 necessitates careful protection-deprotection strategies to prevent undesired side reactions during synthesis .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data on melting and boiling points are unavailable, but computational estimates suggest a boiling point near 230–250°C based on analog compounds like 2,5-dimethylhex-4-en-3-one (126.20 g/mol) . The hydroxyl group enhances polarity relative to its deoxygenated analog, likely increasing solubility in alcohols or acetone. The LogP value of 1.29 aligns with semi-polar solvents, though empirical validation is required.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-hydroxy-2,5-dimethylhex-4-en-3-one are lacking, its analog 2,5-dimethylhex-4-en-3-one exhibits diagnostic signals in NMR: a ketone carbonyl at ~208 ppm, olefinic carbons at 125–135 ppm, and methyl groups at 20–25 ppm . The hydroxyl-bearing carbon in the target compound would likely resonate near 70 ppm in NMR, with broad proton signals around 1.5–2.5 ppm in NMR due to exchange effects.

Infrared (IR) Spectroscopy

The IR spectrum would feature a strong absorption band near 1700 cm for the ketone carbonyl and a broad O–H stretch around 3200–3400 cm. Conjugation between the double bond and ketone may reduce the carbonyl stretching frequency to ~1680 cm, as seen in α,β-unsaturated ketones .

Applications and Biological Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume